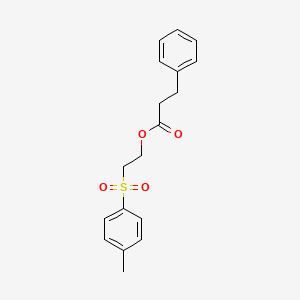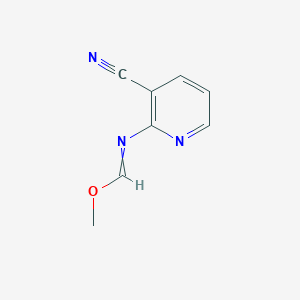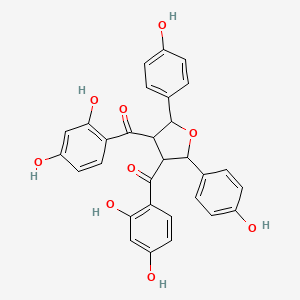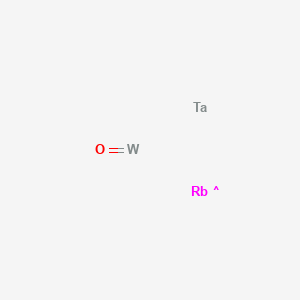![molecular formula C17H28O2 B14300471 1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol CAS No. 112012-02-9](/img/structure/B14300471.png)
1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol is a chemical compound known for its unique structure and properties. It is characterized by the presence of a phenoxy group attached to a propanol backbone, with a bulky 2,4,4-trimethylpentan-2-yl substituent. This compound finds applications in various fields, including chemistry, biology, and industry, due to its versatile chemical behavior.
Preparation Methods
The synthesis of 1-[2-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-1-ol typically involves the reaction of 2-(2,4,4-trimethylpentan-2-yl)phenol with an appropriate propanol derivative under controlled conditions. The reaction is often catalyzed by a base such as sodium hydroxide or potassium carbonate. Industrial production methods may involve the use of continuous flow reactors to ensure consistent product quality and yield .
Chemical Reactions Analysis
1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents such as lithium aluminum hydride.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the hydroxyl group is replaced by other nucleophiles like halides or amines.
Esterification: The hydroxyl group can react with carboxylic acids or their derivatives to form esters under acidic or basic conditions
Scientific Research Applications
1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol has been extensively studied for its applications in various scientific fields:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers.
Biology: The compound has been investigated for its potential as a biochemical reagent and its interactions with biological macromolecules.
Medicine: Research has explored its potential therapeutic applications, including its role as an inhibitor of specific enzymes and its effects on cellular pathways.
Industry: It is utilized in the production of surfactants, detergents, and other industrial chemicals due to its amphiphilic nature
Mechanism of Action
The mechanism of action of 1-[2-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-1-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit mitochondrial malate dehydrogenase 2 (MDH2), thereby affecting mitochondrial respiration and cellular metabolism. The compound’s bulky substituent and phenoxy group play crucial roles in its binding affinity and specificity towards its targets .
Comparison with Similar Compounds
1-[2-(2,4,4-Trimethylpentan-2-yl)phenoxy]propan-1-ol can be compared with other similar compounds, such as:
2-[4-(2,4,4-Trimethylpentan-2-yl)phenoxy]ethanol: This compound shares a similar phenoxy group but differs in the length of the alkyl chain.
Bis[4-(2,4,4-trimethylpentan-2-yl)phenyl]amine: This compound contains two phenyl groups with the same bulky substituent, offering different chemical properties and applications.
Polyoxyethylene octylphenol ether: Known for its surfactant properties, this compound has a similar phenoxy group but with polyoxyethylene chains
Properties
CAS No. |
112012-02-9 |
|---|---|
Molecular Formula |
C17H28O2 |
Molecular Weight |
264.4 g/mol |
IUPAC Name |
1-[2-(2,4,4-trimethylpentan-2-yl)phenoxy]propan-1-ol |
InChI |
InChI=1S/C17H28O2/c1-7-15(18)19-14-11-9-8-10-13(14)17(5,6)12-16(2,3)4/h8-11,15,18H,7,12H2,1-6H3 |
InChI Key |
RYPQNIXRCHBPFC-UHFFFAOYSA-N |
Canonical SMILES |
CCC(O)OC1=CC=CC=C1C(C)(C)CC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Phenol, 2,2'-[(cyclohexylimino)bis(methylene)]bis[4,6-dimethyl-](/img/structure/B14300388.png)
![6-{[(Isoquinolin-4-yl)amino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14300396.png)
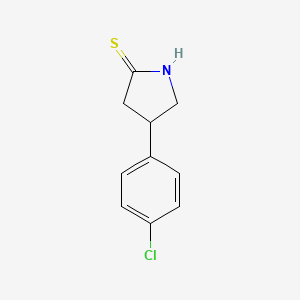
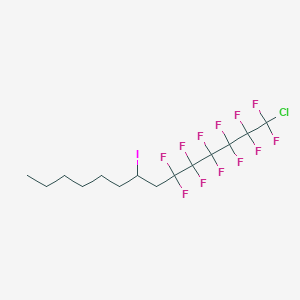
![1-Hydroxybicyclo[3.2.2]nona-3,6,8-trien-2-one](/img/structure/B14300410.png)
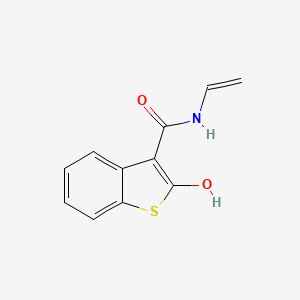
![1,1,1-Trifluoro-N-[(3-nitrophenyl)methyl]methanesulfonamide](/img/structure/B14300413.png)
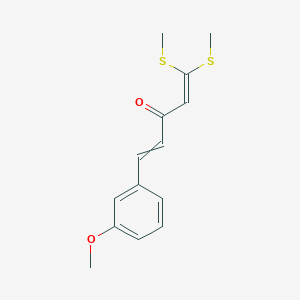
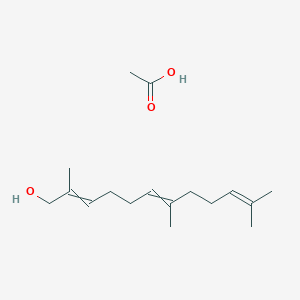
![Ethenamine, 2-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-N,N-dimethyl-](/img/structure/B14300443.png)
